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Compound of Interest

Compound Name: anhydroleucovorin

Cat. No.: B8779391 Get Quote

This technical guide provides a comprehensive overview of the chemical synthesis of

anhydroleucovorin (5,10-methenyl-5,6,7,8-tetrahydrofolic acid) from the starting material, folic

acid. The intended audience for this document includes researchers, scientists, and

professionals in the field of drug development and pharmaceutical sciences. This guide details

the multi-step chemical conversion, including experimental protocols and quantitative data, to

facilitate a thorough understanding of the synthesis process.

Introduction
Anhydroleucovorin, also known as 5,10-methenyltetrahydrofolate (5,10-CH=THF), is a key

intermediate in folate metabolism and a direct precursor in the synthesis of leucovorin (folinic

acid), a crucial medication used in cancer therapy to counteract the toxic effects of

methotrexate and to potentiate the efficacy of 5-fluorouracil.[1][2] The synthesis of

anhydroleucovorin from folic acid is a multi-step process involving the reduction of the pterin

ring system and the introduction of a one-carbon unit to form the methenyl bridge.

Folic acid, a stable, synthetic oxidized form of folate, must first be reduced to the biologically

active tetrahydrofolate (THF) form.[3] This reduction can be achieved through catalytic

hydrogenation or by chemical reducing agents. Subsequently, THF is formylated and cyclized

to yield the stable anhydroleucovorin. This guide will detail two primary synthetic routes

derived from the scientific literature.
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The chemical structures of the key compounds involved in this synthesis are presented below.

Compound Molecular Formula Molar Mass

Folic Acid C₁₉H₁₉N₇O₆[4][5] 441.40 g/mol [4]

Tetrahydrofolic Acid C₁₉H₂₃N₇O₆ 445.43 g/mol

Anhydroleucovorin C₂₀H₂₁N₇O₆[6][7] 455.43 g/mol [7]

Synthesis Pathway
The overall synthetic pathway from folic acid to anhydroleucovorin involves two main stages:

the reduction of folic acid to tetrahydrofolic acid, and the subsequent formylation and

cyclization to form the methenyl bridge.

Folic Acid

Tetrahydrofolic Acid (THF)

Reduction
(e.g., Catalytic Hydrogenation or NaBH4)

Anhydroleucovorin
(5,10-Methenyl-THF)

Formylation & Cyclization
(e.g., Triethyl Orthoformate)

Click to download full resolution via product page

Figure 1: Overall synthesis pathway from Folic Acid to Anhydroleucovorin.
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This section provides detailed experimental methodologies for the synthesis of

anhydroleucovorin from folic acid.

Route 1: Synthesis via Tetrahydrofolic Acid Intermediate
This route involves the initial preparation of tetrahydrofolic acid (THF) from folic acid, followed

by its conversion to anhydroleucovorin.

This protocol is adapted from a method utilizing sodium borohydride for the reduction of folic

acid.

Materials:

Folic acid dihydrate (FA·2H₂O)

Sodium borohydride (NaBH₄)

95% Formic acid (HCO₂H)

Concentrated Hydrochloric acid (HCl)

Ascorbic acid

Procedure:

Treat 10.0 g (20.9 mmol) of folic acid dihydrate with sodium borohydride.

Decompose the excess sodium borohydride.

Dilute the resulting solution (pH 7) with 270 ml of 95% formic acid. A precipitate of 5,6,7,8-

tetrahydrofolic acid will form and then redissolve as the volume of formic acid increases (final

pH 1.1).

After standing for 18 hours at room temperature, remove the inorganic precipitate by

filtration.

Treat the filtrate with 3.5 ml of concentrated HCl and evaporate to dryness under reduced

pressure at 40°C to yield crude tetrahydrofolic acid.[8]
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This protocol describes the formylation and cyclization of the prepared THF.

Materials:

Crude Tetrahydrofolic Acid (THF) from the previous step

Triethyl orthoformate ((EtO)₃CH)

Water

Ascorbic acid

Diethyl ether (Et₂O)

Phosphorus pentoxide (P₂O₅)

Procedure:

Prepare a solution of 2.4 g of crude THF in a 1:2 mixture of H₂O and triethyl orthoformate (60

ml total volume) containing 0.25 g of ascorbic acid.[8]

Reflux the solution for five hours.[8]

Allow the mixture to stand at room temperature for 18 hours.[8]

Dilute the resulting mixture with triethyl orthoformate.[8]

Collect the solid product by filtration, wash with diethyl ether, and dry in vacuo over P₂O₅ to

yield crude anhydroleucovorin chloride ((5,10-CH=THF)⁺Cl⁻).[8]

Route 2: One-Pot Formylation and Reduction of Folic
Acid
This protocol, adapted from patent literature, describes a process where formylation of folic

acid is followed by catalytic hydrogenation.

Materials:
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Folic Acid (FA)

98% Formic Acid (HCO₂H)

Platinum(IV) oxide (PtO₂) catalyst

Trifluoroacetic acid (CF₃CO₂H)

Hydrogen gas (H₂)

Procedure:

Preparation of 10-Formylfolic Acid (10-CHO-FA): Treat folic acid with 98% formic acid under

a nitrogen atmosphere at 60°C to produce 10-formylfolic acid. This crude product is used

directly in the next step.[8]

Hydrogenation to Anhydroleucovorin: a. Suspend 1.50 g of PtO₂ in 600 ml of trifluoroacetic

acid and hydrogenate at 24°C and atmospheric pressure until the theoretical volume of H₂ is

absorbed.[8] b. Add a solution of crude 10-CHO-FA (from 30 g of folic acid) in 900 ml of

trifluoroacetic acid to this mixture.[8] c. Hydrogenate the entire mixture with rapid stirring at

24.5°C and atmospheric pressure. The theoretical amount of H₂ should be absorbed within

2.5 hours.[8] d. The resulting product is the precursor to anhydroleucovorin, which is

typically then converted to leucovorin.

Quantitative Data
The following table summarizes the available quantitative data from the cited experimental

protocols. It is important to note that specific yield data for the anhydroleucovorin synthesis

step alone is often not reported, as it is typically an intermediate in the synthesis of leucovorin.
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Parameter Value Conditions Reference

Route 1

THF from Folic Acid Not specified Reduction with NaBH₄ [8]

Anhydroleucovorin

from THF
1.5 g (crude)

Starting with 2.4 g

crude THF
[8]

Route 2

10-CHO-FA from Folic

Acid
37.1 g (crude)

Starting with 30 g

Folic Acid
[8]

Hydrogenation Time < 2.5 hours
PtO₂ catalyst in

CF₃CO₂H
[8]

Overall Yield (to

Leucovorin)
~22% (bioassay)

For an older

procedure
[8]

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and isolation of

anhydroleucovorin.
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Figure 2: General experimental workflow for Anhydroleucovorin synthesis.
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Conclusion
The synthesis of anhydroleucovorin from folic acid is a well-established, albeit multi-step,

chemical process. The protocols detailed in this guide, primarily derived from patent literature,

provide a solid foundation for the laboratory-scale production of this important pharmaceutical

intermediate. Successful synthesis relies on the careful control of reaction conditions,

particularly during the reduction of the pterin ring, which is susceptible to oxidation. The choice

between the two-step route via a THF intermediate and the one-pot formylation-reduction

method will depend on the desired scale, purity requirements, and available equipment. Further

optimization of these procedures may be necessary to achieve higher yields and purity for

specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8779391#anhydroleucovorin-synthesis-from-folic-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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